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Clinical Applications & Evidence Comparison

Therapy Indication
Key Evidence & Effect
Size

Safety Profile

ASA + ER-
Dipyridamole

Secondary prevention
of non-cardioembolic

ischemic stroke or TIA
[1] [2] [3]

ESPS-2 & ESPRIT:
Significant risk reduction

vs. aspirin alone. Relative
Risk Reduction (RRR) for

stroke: 23.1% (ESPS-2),
composite vascular events:

20% (ESPRIT) [2] [4]

Similar bleeding risk to
aspirin alone in meta-

analyses; higher rates of
discontinuation due to

headache [2] [4] [5].

Dipyridamole +
Clopidogrel

Secondary prevention

in aspirin-intolerant
patients with complex

history (e.g., post-MI
with prior stroke) [6]

[7]

Nationwide Case-Control
Study: No additional
survival benefit or reduction

in recurrent stroke vs.
clopidogrel alone. Hazard

Ratio (HR) for survival:
0.98 (95% CI, 0.84–1.15)

[6] [7]

No significant difference

in bleeding events
(intracerebral

hemorrhage, GI
bleeding) compared to

clopidogrel monotherapy
[6] [7].
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Therapy Indication
Key Evidence & Effect
Size

Safety Profile

Dipyridamole-
based Triple
Therapy (added to

Aspirin +
Clopidogrel)

Secondary prevention

in high-risk patients
(e.g., post-MI with

prior stroke) [8]

Nationwide Study: Did not

improve long-term survival;
associated with increased

cumulative intracerebral
hemorrhage rate (log-rank

p = 0.0026) [8]

Significantly increased

risk of major bleeding,
particularly intracerebral

hemorrhage, without
efficacy benefit [8].

Detailed Experimental Data & Protocols

To support your research and development, here is a deeper look into the foundational clinical trials and their

methodologies.

ESPS-2 (The Second European Stroke Prevention Study)

Objective: To compare the efficacy of aspirin (ASA), extended-release dipyridamole (ER-DP),
and their combination against placebo in secondary stroke prevention.

Protocol: A randomized, double-blind, placebo-controlled, factorial trial. 6,602 patients with a
recent TIA or ischemic stroke were assigned to one of four groups: placebo, ASA (25 mg twice

daily), ER-DP (200 mg twice daily), or the combination (ASA 25 mg + ER-DP 200 mg twice
daily) [1] [2].

Primary Outcome: Stroke recurrence over a 2-year follow-up.
Key Finding: The combination therapy showed the greatest risk reduction, leading to its

establishment as a first-line option in many guidelines [1] [3].

ESPRIT (European/Australasian Stroke Prevention in Reversible Ischaemia Trial)

Objective: To compare the efficacy of the ASA + dipyridamole combination versus ASA alone.
Protocol: An open-label, randomized trial. 2,739 patients with a TIA or minor stroke of

presumed arterial origin were assigned to ASA (30–325 mg daily) with or without dipyridamole
(200 mg twice daily).

Primary Outcome: A composite of death from all vascular causes, non-fatal stroke, non-fatal
MI, or major bleeding complication [2] [4].

Key Finding: The results, when combined in a meta-analysis with previous trials, showed the
combination reduced the relative risk of the composite endpoint by 18% compared to ASA

alone [4].
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Mechanism of Action & Clinical Pathways

Dipyridamole's efficacy is rooted in its dual-pathway antiplatelet activity, which is distinct from other

common antiplatelet drugs. The following diagram illustrates its mechanism and how it informs clinical

decision-making.

Dipyridamole's Dual Mechanism

Clinical Application

Dipyridamole
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Phosphodiesterase (PDE)
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Antithrombotic Effect Pharmacologic Stress Testing

Secondary Stroke Prevention
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The evidence strongly supports that the aspirin plus extended-release dipyridamole combination is

superior to aspirin monotherapy for long-term secondary stroke prevention [2] [4] [5]. However, its role in

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://www.smolecule.com/products/s526297?utm_src=pdf-body
https://www.smolecule.com/products/s526297?utm_src=pdf-body-img
https://www.smolecule.com/products/s526297?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18691981/
https://www.eurekalert.org/news-releases/754117
https://pubmed.ncbi.nlm.nih.gov/23871093/
https://www.smolecule.com/products/s526297?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


modern regimens is often as an alternative to clopidogrel, as the PRoFESS trial found the two strategies to be

largely equivalent in preventing recurrent stroke [1] [3].

Conversely, adding dipyridamole to clopidogrel (or to DAPT) is not recommended. Robust real-world

evidence shows no additional benefit and signals a potential for harm, including an increased risk of

intracranial hemorrhage with triple therapy [6] [7] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s526297?utm_src=pdf-bulk
https://www.smolecule.com/products/s526297?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

